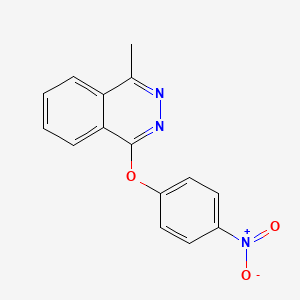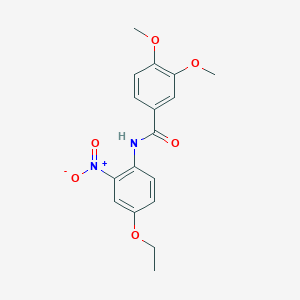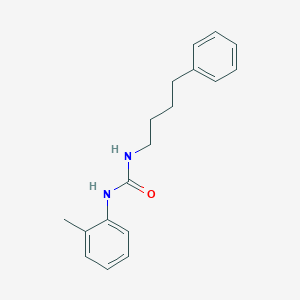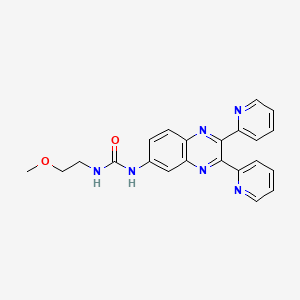![molecular formula C12H9BrClN3O2S B5128060 N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide" often involves multi-step chemical reactions. These processes may include the formation of intermediate compounds, such as 2-chloro-N-(3-oxoalkenyl)acetamides, which are then further reacted with heterocyclic thiols to produce the desired product (Savchenko et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" is characterized by the presence of heterocyclic rings, such as pyrimidine, which are connected to aromatic systems via sulfur-containing linkages. The conformation and orientation of these rings relative to each other are crucial for the compound's properties and reactivity. For example, in some cases, the pyrimidine ring is inclined to the benzene ring, as observed in related compounds (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds can be influenced by the presence of functional groups such as the thioacetamide moiety. These groups may participate in various chemical reactions, including intramolecular cyclizations and interactions with nucleophiles or electrophiles. The specific reactions and properties would depend on the exact structure and substituents present in the molecule.
Physical Properties Analysis
The physical properties of compounds like "this compound" are determined by their molecular structure, including factors such as molecular weight, polarity, and the presence of specific functional groups. These properties affect the compound's solubility, melting point, and crystalline structure. For instance, the crystalline structures of related compounds reveal how intermolecular interactions, such as hydrogen bonding, influence their solid-state organization (Narayana et al., 2016).
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O2S/c13-8-2-1-7(5-9(8)14)16-11(19)6-20-12-15-4-3-10(18)17-12/h1-5H,6H2,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWIFPKAIQHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=CC(=O)N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)


![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5128010.png)

![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)

![2,6-dimethoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5128048.png)

![[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)
![9-(2-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5128076.png)